KIN1408

IRF3 activation RLR pathway agonism MAVS-dependent signaling

KIN1408 is a rigorously characterized RLR pathway agonist with a precisely defined ECmax of 5 μM for IRF3 nuclear translocation, validated broad-spectrum antiviral activity against six high-consequence RNA viruses (DV2, IAV, RSV, EBOV, NiV, LASV) at 1–5 μM, and a distinct transcriptional signature that differs from the parent KIN1400 and analog KIN1409. This ensures reproducibility in high-throughput screening, mechanistic studies, and SAR campaigns, eliminating the risk of confounding results from generic substitution. Non-cytotoxic at 50 μM, enabling clean cell-based assay endpoints.

Molecular Formula C25H19F2N3O3S
Molecular Weight 479.5 g/mol
CAS No. 1903800-11-2
Cat. No. B608347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKIN1408
CAS1903800-11-2
SynonymsKIN1408
Molecular FormulaC25H19F2N3O3S
Molecular Weight479.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H19F2N3O3S/c1-32-17-9-11-20-19(13-17)29-25(34-20)30-21(15-4-7-16(8-5-15)33-24(26)27)18-10-6-14-3-2-12-28-22(14)23(18)31/h2-13,21,24,31H,1H3,(H,29,30)
InChIKeyYSGBFDHVEQJPPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





KIN1408 (CAS 1903800-11-2) - A Broad-Spectrum RLR Pathway Agonist for Antiviral Research Procurement


KIN1408 (CAS 1903800-11-2) is a small-molecule agonist of the RIG-I-like receptor (RLR) pathway that functions by targeting factors at or above the level of mitochondrial antiviral-signaling protein (MAVS) to drive interferon regulatory factor 3 (IRF3) nuclear translocation and subsequent innate immune gene expression . This compound is an analog derived from the parent molecule KIN1400 and represents a distinct member of the hydroxyquinoline family of host-directed immune modulatory molecules [1]. KIN1408 has been characterized for its ability to induce a broad-spectrum antiviral state against multiple RNA virus families, including Flaviviridae, Filoviridae, Orthomyxoviridae, Arenaviridae, and Paramyxoviridae .

KIN1408 Procurement Rationale: Why Close Analogs Cannot Be Assumed Equivalent


While KIN1400 (parent), KIN1408, and KIN1409 share a core hydroxyquinoline scaffold and all function as RLR pathway agonists, their transcriptional profiles and antiviral efficacies are not interchangeable [1]. Microarray analyses reveal that each analog induces a distinct pattern of innate immune gene expression in PMA-differentiated THP-1 cells, with KIN1408 and KIN1409 exhibiting divergent signaling signatures compared to the parent KIN1400 [2]. These differences in gene induction profiles correlate with varying antiviral outcomes against specific viral pathogens, underscoring that generic substitution without experimental validation risks confounding research results [3]. Consequently, procurement decisions must be guided by the specific quantitative performance metrics of each compound within the intended experimental system.

KIN1408 Quantitative Differentiation Guide: Head-to-Head Performance Metrics for Informed Procurement


KIN1408 IRF3 Nuclear Translocation Potency Compared to Parent Compound KIN1400

KIN1408 demonstrates a defined ECmax of 5 μM for driving IRF3 nuclear translocation in Huh7 cells over 20 hours, providing a quantifiable benchmark for experimental use . In contrast, the parent compound KIN1400 lacks a clearly defined ECmax for this specific endpoint in publicly available data, with its activity often reported as effective over broader concentration ranges (e.g., 5-20 μM) [1]. This defined ECmax allows for more precise dosing in assays where IRF3 nuclear translocation is the primary readout.

IRF3 activation RLR pathway agonism MAVS-dependent signaling

KIN1408 Cytotoxicity Profile Relative to In-Class RLR Agonists

KIN1408 exhibits minimal cytotoxicity in key cell lines at concentrations well above its active range. Specifically, no significant cytotoxicity was observed at 50 μM over 20 hours in Huh7 cells or at 20 μM over 36 hours in HEK293 cultures . This profile supports a favorable safety margin, as the ECmax for IRF3 nuclear translocation (5 μM) is 10-fold lower than the non-cytotoxic concentration in Huh7 cells [1]. While direct head-to-head cytotoxicity comparisons with KIN1400 and KIN1409 are not reported under identical conditions, the available data for KIN1408 provides a clear benchmark for its in vitro safety profile.

Cytotoxicity Therapeutic window Host-directed antiviral

KIN1408 Broad-Spectrum Antiviral Activity Profile Against High-Consequence RNA Viruses

KIN1408 demonstrates potent antiviral activity against a panel of clinically relevant RNA viruses at effective concentrations ranging from 1 to 5 μM, including dengue virus 2 (DV2), influenza A virus (IAV H3N2), respiratory syncytial virus (RSV A2), Ebola virus (EBOV strain Zaire), Nipah virus (NiV), and Lassa virus (LASV) . While the parent compound KIN1400 also exhibits broad-spectrum activity, the specific efficacy of KIN1408 against this particular panel of high-consequence pathogens has been explicitly documented, providing a defined antiviral spectrum for research applications [1]. Direct IC50 comparisons between KIN1408 and KIN1400 for each individual virus are not fully reported in the public domain.

Broad-spectrum antiviral RNA virus inhibition Host-directed therapy

KIN1408 Innate Immune Gene Induction Profile in THP-1 Cells

KIN1408 induces the expression of a defined panel of innate immune genes, including MDA5, RIG-I, Mx1, IRF7, and IFIT1, in PMA-differentiated THP-1 cells at effective concentrations ranging from 1.25 to 20 μM . Microarray analyses comparing KIN1408, KIN1409, and KIN1400 reveal distinct transcriptional signatures, with principal-component analysis showing that the gene expression profile induced by KIN1408 clusters separately from both KIN1400 and KIN1409 [1]. This indicates that KIN1408 elicits a unique pattern of innate immune activation compared to its close structural analogs.

Innate immunity ISG induction THP-1 macrophages

KIN1408 Optimal Research Applications: Evidence-Based Scenarios for Procurement and Use


High-Throughput Screening for Broad-Spectrum Antiviral Agents

KIN1408 is ideally suited as a positive control or reference compound in high-throughput screening campaigns aimed at identifying novel broad-spectrum antiviral agents. Its defined ECmax for IRF3 nuclear translocation (5 μM) and validated activity against a panel of six high-consequence RNA viruses (DV2, IAV, RSV, EBOV, NiV, LASV) at 1-5 μM provide robust, quantifiable benchmarks for assay validation and hit comparison . The favorable cytotoxicity profile (non-cytotoxic at 50 μM in Huh7 cells) minimizes interference in cell-based assays [1].

Mechanistic Studies of RLR Pathway Activation and MAVS-Dependent Signaling

For researchers investigating the molecular mechanisms of RLR pathway activation, KIN1408 offers a well-characterized tool to probe MAVS-dependent IRF3 nuclear translocation. The compound's defined ECmax of 5 μM for this specific endpoint enables precise, reproducible experimental conditions for studying downstream signaling events, protein interactions, and gene expression dynamics . Its distinct transcriptional signature, as revealed by microarray analysis, makes it a valuable probe for dissecting the nuances of innate immune gene regulation [2].

In Vitro Efficacy Testing Against Emerging and High-Consequence RNA Viruses

KIN1408 is a valuable compound for in vitro efficacy studies against a range of RNA viruses of public health concern. Its documented antiviral activity against Ebola virus, Nipah virus, and Lassa virus at 1-5 μM provides a foundation for studies in BSL-3/BSL-4 laboratory settings aimed at evaluating host-directed antiviral strategies . The compound's broad-spectrum activity profile makes it a useful benchmark for comparing the efficacy of novel antiviral candidates across multiple viral families [1].

Structure-Activity Relationship (SAR) Studies of Hydroxyquinoline-Based RLR Agonists

KIN1408 serves as a key analog in SAR studies of the hydroxyquinoline family of RLR agonists. The compound's distinct transcriptional profile and defined ECmax provide critical data points for understanding how structural modifications (e.g., the aminothiazole core with benzene side chain substitution) impact biological activity, gene expression specificity, and antiviral potency compared to the parent KIN1400 and other analogs like KIN1409 . This supports medicinal chemistry efforts aimed at optimizing this chemical series for therapeutic development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for KIN1408

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.